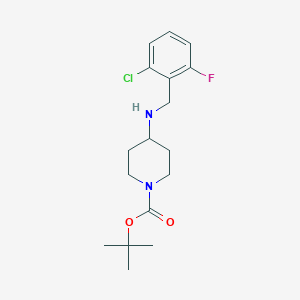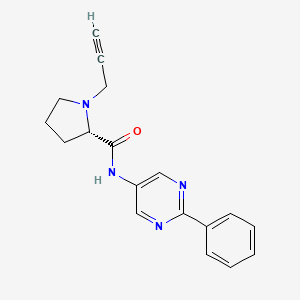
(2S)-N-(2-phenylpyrimidin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-N-(2-phenylpyrimidin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide, commonly known as P2X7 receptor antagonist, is a chemical compound that is used in scientific research. It is a potent and selective antagonist of P2X7 receptors, which are known to play a crucial role in various biological processes.
Wirkmechanismus
P2X7 receptor antagonist works by blocking the P2X7 receptor, which is a ligand-gated ion channel that is expressed on the surface of various cells, including immune cells and neurons. When activated, the P2X7 receptor allows the influx of calcium ions into the cell, leading to various downstream signaling pathways. By blocking this receptor, P2X7 receptor antagonist can modulate various cellular processes, including inflammation, apoptosis, and cell proliferation.
Biochemical and physiological effects:
P2X7 receptor antagonist has been shown to have various biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as IL-1β and TNF-α, and inhibit the activation of immune cells, such as macrophages and T cells. In addition, it can also modulate neurotransmitter release and synaptic plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
P2X7 receptor antagonist has several advantages for lab experiments. It is a potent and selective antagonist, which allows for precise modulation of P2X7 receptor activity. It is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of P2X7 receptor antagonist is its potential off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of P2X7 receptor antagonist. One area of research is the development of more potent and selective P2X7 receptor antagonists. Another area is the investigation of the role of P2X7 receptor in various diseases, such as cancer and neurodegenerative disorders. In addition, the potential use of P2X7 receptor antagonist as a therapeutic agent in clinical settings should be explored further.
Conclusion:
In conclusion, P2X7 receptor antagonist is a potent and selective antagonist of P2X7 receptors that has potential therapeutic applications in various diseases. Its mechanism of action involves blocking the P2X7 receptor and modulating various cellular processes. While it has several advantages for lab experiments, its potential off-target effects should be taken into consideration. Further research is needed to fully understand the potential of P2X7 receptor antagonist as a therapeutic agent.
Synthesemethoden
The synthesis of P2X7 receptor antagonist involves several steps. The starting material is 2-phenylpyrimidine-5-carboxylic acid, which is first converted into its acid chloride derivative. This derivative is then reacted with (2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
P2X7 receptor antagonist has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of various diseases, including chronic pain, inflammation, and autoimmune disorders. In addition, it has also been studied for its potential use in cancer treatment.
Eigenschaften
IUPAC Name |
(2S)-N-(2-phenylpyrimidin-5-yl)-1-prop-2-ynylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-2-10-22-11-6-9-16(22)18(23)21-15-12-19-17(20-13-15)14-7-4-3-5-8-14/h1,3-5,7-8,12-13,16H,6,9-11H2,(H,21,23)/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZSWBGLQKFGRR-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCC1C(=O)NC2=CN=C(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN1CCC[C@H]1C(=O)NC2=CN=C(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(cyanomethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2967669.png)
![4-(3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)benzenesulfonamide](/img/structure/B2967670.png)
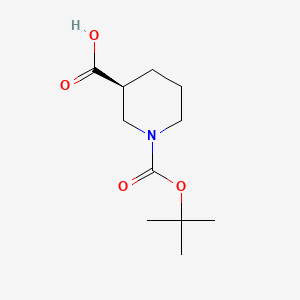
![4-methyl-N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2967675.png)
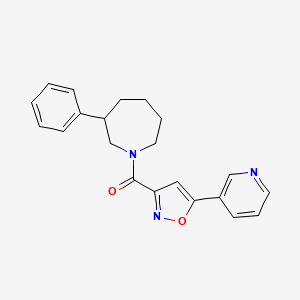
![Tert-butyl N-[(2S)-1-(4-hydroxyphenyl)-3-oxopropan-2-YL]carbamate](/img/structure/B2967678.png)

![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2967683.png)
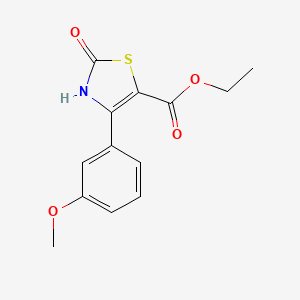

![2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2967689.png)

![N-(3,4-dimethoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2967691.png)
